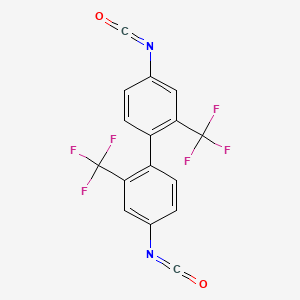

1,1'-Biphenyl, 4,4'-diisocyanato-2,2'-bis(trifluoromethyl)-

Description

1,1'-Biphenyl, 4,4'-diisocyanato-2,2'-bis(trifluoromethyl)- is a fluorinated aromatic diisocyanate characterized by a biphenyl backbone substituted with two trifluoromethyl (–CF₃) groups at the 2,2'-positions and isocyanate (–NCO) groups at the 4,4'-positions. The –CF₃ groups enhance thermal stability, chemical resistance, and hydrophobicity, while the reactive –NCO groups enable its use in synthesizing high-performance polymers like polyurethanes and polyureas.

Properties

Molecular Formula |

C16H6F6N2O2 |

|---|---|

Molecular Weight |

372.22 g/mol |

IUPAC Name |

4-isocyanato-1-[4-isocyanato-2-(trifluoromethyl)phenyl]-2-(trifluoromethyl)benzene |

InChI |

InChI=1S/C16H6F6N2O2/c17-15(18,19)13-5-9(23-7-25)1-3-11(13)12-4-2-10(24-8-26)6-14(12)16(20,21)22/h1-6H |

InChI Key |

GAQVRYAUXJRQSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N=C=O)C(F)(F)F)C2=C(C=C(C=C2)N=C=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Overview

The synthesis of 1,1'-Biphenyl, 4,4'-diisocyanato-2,2'-bis(trifluoromethyl)- generally follows a three-step pathway:

- Nitration of 2,2'-bis(trifluoromethyl)biphenyl to 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl

- Reduction of the dinitro compound to 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl

- Conversion of the diamino derivative to the diisocyanato compound

Each step requires careful control of reaction conditions to optimize yield, selectivity, and purity.

Detailed Preparation Methods

Nitration to 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl

Traditional Nitration Challenges

- Conventional nitration methods using mixed acid (nitric acid/concentrated sulfuric acid) suffer from low yield, formation of polynitro by-products, difficult separation, and high safety risks.

- High reaction temperatures and poor position selectivity lead to multiple isomers, complicating purification.

Improved Nitration Method Using Ammonium Nitrate and Sulfonyl Chloride

A patented method (CN108863802B) describes an improved nitration approach with the following key features:

- Raw material: 2,2'-bis(trifluoromethyl)biphenyl dissolved in N-methylpyrrolidone (NMP).

- Nitrating agent: Ammonium nitrate used instead of mixed acid.

- Catalyst/activator: Sulfonyl chloride added dropwise at room temperature.

- Reaction temperature: Heated to 35-55 °C after sulfonyl chloride addition.

- Nitration reagent addition: Ammonium nitrate added in 3-5 batches during heating.

- Post-reaction workup: Slow addition of ice water to cool, pH adjustment to neutral with alkaline buffer (e.g., sodium carbonate solution), extraction of oil layer, methanol reflux, cooling, stirring, and filtration.

- Yield: Up to 91.05% of yellow solid 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl.

Reaction Conditions Summary Table

| Parameter | Conditions/Values |

|---|---|

| Raw material | 2,2'-bis(trifluoromethyl)biphenyl (14.5 g) |

| Solvent | N-Methylpyrrolidone (25 g) |

| Sulfonyl chloride | 9.4 g (molar ratio ~1.4 equiv.) |

| Ammonium nitrate | 9.6 g (molar ratio ~2.5 equiv.) |

| Temperature after sulfonyl chloride addition | 35-55 °C (typically 45 °C) |

| Nitration reagent addition | 3-5 batches during heating |

| pH adjustment | Neutralized with 5% sodium carbonate solution |

| Methanol reflux | 1 hour |

| Cooling | Slowly to -5 °C |

| Yield | 91.05% |

This method offers advantages of mild reaction conditions, higher yield, better product quality, and simpler post-treatment compared to classical nitration.

Reduction to 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl

The dinitro compound is then reduced to the diamino derivative, a key intermediate for diisocyanate synthesis.

Rearrangement and Reduction Method

A Japanese patent (JP4942511B2) discloses a method for producing 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl from 3,3'-bis(trifluoromethyl)hydrazobenzene via rearrangement and reduction:

- Reaction temperature: -10 to +80 °C (preferably -5 to +50 °C).

- Reaction time: 2 to 10 hours until completion.

- pH adjustment: After rearrangement, the solution pH is adjusted to 0-2 to isolate the diamino compound as an acid salt.

- Isolation: Acid salt is separated, then treated with alkali to obtain the free diamino compound.

- Yield: High yield with reduced loss of product in mother liquor, improving industrial viability.

This method emphasizes pH control and careful isolation steps to maximize yield and purity of the diamino biphenyl.

Comparative Analysis of Preparation Methods

| Step | Traditional Method | Improved Method (Patent CN108863802B, JP4942511B2) |

|---|---|---|

| Nitration | Mixed acid (HNO3/H2SO4), high temp, low selectivity | Ammonium nitrate with sulfonyl chloride in NMP, mild temp, high selectivity and yield |

| Reduction | Catalytic hydrogenation or metal reduction | Rearrangement of hydrazobenzene with pH control for high yield and purity |

| Diisocyanate formation | Phosgenation of diamine, standard industrial process | Similar, but with purified diamine precursor for better yield and purity |

Summary of Research Findings

- The nitration step is critical and improved by using ammonium nitrate and sulfonyl chloride in N-methylpyrrolidone, yielding high purity 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl with over 90% yield.

- Reduction via rearrangement of hydrazobenzene derivatives under controlled pH conditions leads to high-yield isolation of the diamino biphenyl intermediate.

- Final conversion to the diisocyanate is a classical phosgenation step, relying on the purity of the diamine.

- The entire synthetic route benefits from mild conditions, improved selectivity, and better industrial scalability compared to older methods.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 4,4’-diisocyanato-2,2’-bis(trifluoromethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include amines, alcohols, and water. Reaction conditions typically involve moderate temperatures and the presence of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include ureas, urethanes, and other derivatives depending on the specific nucleophile used.

Scientific Research Applications

1,1’-Biphenyl, 4,4’-diisocyanato-2,2’-bis(trifluoromethyl)- is utilized in various scientific research applications:

Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.

Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.

Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.

Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its reactivity and stability

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4,4’-diisocyanato-2,2’-bis(trifluoromethyl)- involves its reactivity with nucleophiles. The isocyanate groups react with nucleophiles to form stable products, which can then interact with various molecular targets and pathways. This reactivity is harnessed in various applications, including polymer synthesis and drug development .

Comparison with Similar Compounds

2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB)

- Structure : Shares the biphenyl core with –CF₃ at 2,2'-, but features –NH₂ groups at 4,4'-positions instead of –NCO .

- Applications: A key monomer for high-performance polyimides (PIs) and poly(amide-imides) (PAIs). TFMB-based PIs exhibit low coefficients of thermal expansion (CTE: ~21 ppm/°C), high transparency (>85% transmittance at 400 nm), and thermal stability (>500°C decomposition) .

- Key Differences: Reactivity: TFMB participates in condensation polymerization with dianhydrides, whereas the diisocyanato compound reacts with diols or diamines. Solubility: TFMB-derived PIs are insoluble in common solvents due to rigid backbones, limiting processing methods . In contrast, diisocyanato-based polymers may offer better solubility depending on comonomer choice.

4,4'-Bis(2,2'-diphenylvinyl)-1,1'-biphenyl (DPVBi)

- Structure : Biphenyl core with –CF₃ absent but substituted with vinyl groups for electroluminescence .

- Applications : A blue-emitting material in organic light-emitting diodes (OLEDs), achieving high brightness (15,840 cd/m²) and external quantum efficiency (3.2%) .

- Key Differences: Functionality: DPVBi is a pre-formed emitter, whereas the diisocyanato compound serves as a monomer. Optical Properties: DPVBi’s emission spectrum (CIE: 0.15, 0.15) is tailored for blue light, while the diisocyanato compound’s fluorinated structure may enable UV transparency in polymers .

2,2'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic Acid

- Structure : Features –COOH groups at 4,4'-positions instead of –NCO .

- Applications : Used in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) due to its rigidity and coordination sites .

- Key Differences :

- Polymerization : Forms coordination polymers or polyesters, contrasting with polyurethanes/ureas from diisocyanato compounds.

- Thermal Stability : Carboxylic acid derivatives typically exhibit lower thermal stability than isocyanate-derived polymers.

Comparative Data Table

Research Findings and Trends

- Fluorination Effects : The –CF₃ groups in all compounds reduce polarizability, enhancing optical clarity and lowering dielectric constants. For example, TFMB-based PIs achieve >85% transparency , while the diisocyanato compound could enable UV-resistant coatings.

- Thermal Performance : TFMB-derived polymers exhibit CTE values comparable to silicon (3 ppm/°C), critical for electronic packaging . The diisocyanato compound’s polymers may similarly resist thermal degradation but require empirical validation.

- Processing Challenges: TFMB-based PIs cannot be chemically imidized and are solvent-resistant , whereas diisocyanato polymers might offer tunable solubility through comonomer selection.

Biological Activity

1,1'-Biphenyl, 4,4'-diisocyanato-2,2'-bis(trifluoromethyl)- (CAS Number: 37957-24-7) is a specialized isocyanate compound known for its unique chemical structure and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : CHNO

- Molecular Weight : 236.226 g/mol

- Density : 1.15 g/cm³

- Boiling Point : 362.2 °C at 760 mmHg

- Flash Point : 149.3 °C

Anticancer Potential

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of trifluoromethyl-substituted biphenyls have been evaluated for their ability to induce cell death through mechanisms such as methuosis, which is characterized by the formation of large vacuoles in cells.

Case Study: Indolyl-Pyridinyl-Propenones

A study investigated a series of indolyl-pyridinyl-propenones, revealing that certain substitutions at the indolyl position enhanced cytotoxicity against glioblastoma cells. The results showed that derivatives with trifluoromethyl groups induced higher levels of cell death compared to their non-substituted counterparts .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2j (trifluoromethyl derivative) | <10 | Induces methuosis |

| 2m (n-propyl ester) | ~10 | Disrupts microtubule polymerization |

Cytotoxicity Studies

In vitro studies on various cancer cell lines (e.g., Jurkat, HeLa, MCF-7) have shown that compounds similar to 1,1'-Biphenyl, 4,4'-diisocyanato-2,2'-bis(trifluoromethyl)- exhibit notable cytotoxic effects. For example:

- Jurkat Cells : IC50 = 4.64 ± 0.08 µM

- MCF-7 Cells : IC50 = 8.47 ± 0.18 µM after 72 hours of treatment

These findings suggest that such compounds can effectively inhibit cell proliferation and may serve as promising candidates for further anticancer drug development .

The biological activity of these compounds can be attributed to their ability to interfere with cellular processes:

- Induction of Cell Death : Compounds can trigger methuosis and apoptosis in cancer cells.

- Microtubule Disruption : Certain derivatives affect microtubule dynamics, leading to cell cycle arrest and increased cytotoxicity.

- Cell Cycle Arrest : Flow cytometry analysis has shown alterations in cell cycle phases upon treatment with these compounds, particularly in the sub-G1 phase indicative of apoptosis .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4,4'-diisocyanato-2,2'-bis(trifluoromethyl)-1,1'-biphenyl, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step routes, including nitration, hydrogenation, and isocyanate formation. For example, nitro precursors (e.g., 4,4'-dinitro derivatives) can be reduced to diamines via catalytic hydrogenation (Pd/C, H₂), followed by phosgenation to introduce isocyanate groups. Key factors include:

- Catalyst selection : Palladium-based catalysts ensure high reduction efficiency for nitro-to-amine conversion .

- Solvent systems : Polar aprotic solvents like DMAc or NMP enhance solubility during phosgenation .

- Temperature control : Exothermic reactions require gradual heating (<60°C) to prevent side reactions like oligomerization .

Advanced: How do trifluoromethyl groups influence dielectric properties and thermal expansion in derived polyimides?

Answer:

Trifluoromethyl (–CF₃) groups reduce dielectric constants (ε) by lowering polarizability and increasing free volume. Studies show ε decreases by 15–20% compared to non-fluorinated analogs. However, –CF₃ increases the coefficient of thermal expansion (CTE) by 30–50% due to reduced chain packing efficiency. For example:

| Polymer (Dianhydride) | Dielectric Constant (ε) | CTE (ppm/°C) |

|---|---|---|

| PMDA-based | 3.2 | 40 |

| 6FDA-based | 2.6 | 55 |

| Data adapted from fluorinated polyimide studies . |

Basic: What spectroscopic techniques confirm successful polymerization and structural integrity?

Answer:

- ¹H/¹³C NMR : Identifies amine-to-isocyanate conversion and monitors trifluoromethyl group retention .

- FTIR : Confirms isocyanate (–NCO, ~2270 cm⁻¹) and imide carbonyl (∼1780 cm⁻¹) formation .

- GPC/SEC : Measures molecular weight distribution to detect oligomerization or incomplete polymerization .

Advanced: How can thermal expansion discrepancies in fluorinated polyimides be resolved?

Answer:

Discrepancies between predicted and observed CTE arise from molecular orientation and side-chain mobility. Mitigation strategies include:

- Copolymerization : Blending rigid (PMDA) and flexible (6FDA) dianhydrides balances CTE (e.g., 45–50 ppm/°C) while maintaining low ε .

- Film-processing optimization : Uniaxial stretching aligns polymer chains, reducing in-plane CTE anisotropy .

Basic: How are solvent systems optimized for solution-based polymerization?

Answer:

Solvent selection depends on monomer solubility and boiling point:

- High-boiling solvents (m-cresol, γ-butyrolactone) facilitate high-temperature reactions (>150°C) for imidization .

- Aprotic solvents (DMF, DMAc) prevent –NCO hydrolysis during storage .

- Co-solvents (THF/toluene) improve solubility of fluorinated intermediates .

Advanced: How does copolymerization balance optical transparency and mechanical strength?

Answer:

Copolymerizing fluorinated monomers with non-fluorinated analogs (e.g., PMDA) enhances mechanical strength (tensile modulus: 2.5–3.0 GPa) while retaining >85% transparency. Blending with aromatic poly(amic acids) further reduces crystallinity, minimizing light scattering .

Basic: What protocols assess hydrolytic stability of urethane/urea linkages?

Answer:

- Accelerated aging : Expose films to 85°C/85% RH for 48–72 hrs.

- FTIR/TGA : Track –NCO loss (~2270 cm⁻¹) and weight loss (<5% indicates stability) .

- Mechanical testing : >10% reduction in tensile strength signals degradation .

Advanced: What computational models predict structure-property relationships?

Answer:

- DFT simulations : Calculate electron density distribution to predict ε and refractive index .

- MD simulations : Model chain packing and free volume to estimate CTE and gas permeability .

Basic: What safety protocols are critical for handling this monomer?

Answer:

- Ventilation : Use fume hoods to avoid –NCO vapor inhalation.

- PPE : Nitrile gloves and chemical goggles prevent dermal/ocular exposure .

- Storage : Anhydrous conditions (molecular sieves) prevent hydrolysis .

Advanced: How does interfacial molecular orientation affect optical anisotropy?

Answer:

Spin-coating induces in-plane chain alignment, reducing birefringence (Δn < 0.01). Post-annealing at Tg – 20°C (∼300°C for PMDA-based polyimides) further homogenizes orientation, enhancing transparency (>90% at 550 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.